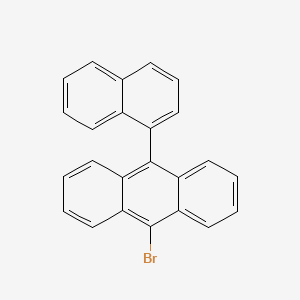

9-Bromo-10-(naphthalen-1-yl)anthracene

描述

Significance of Polycyclic Aromatic Hydrocarbons in Organic Electronic Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules characterized by their structure of fused aromatic rings. This unique molecular architecture results in extended π-conjugated systems, which are fundamental to their utility in organic electronic materials. The delocalized π-electrons in PAHs are responsible for their desirable electronic properties, including charge carrier mobility and luminescence. These characteristics make them prime candidates for active components in a range of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to chemically modify the core structure of PAHs allows for the fine-tuning of their electronic and physical properties to meet the specific demands of these applications.

Evolution of Anthracene (B1667546) Derivatives in Optoelectronic and Luminescent Applications

Anthracene, a simple three-ring PAH, has long been a subject of interest in materials science due to its intrinsic blue fluorescence. Early research recognized its potential, and it became a foundational structure for the development of more complex and efficient organic electronic materials. Over the years, chemists have synthesized a vast array of anthracene derivatives to enhance properties such as quantum yield, thermal stability, and charge transport capabilities. By strategically adding different functional groups to the anthracene core, researchers have been able to create materials with a wide spectrum of emission colors and improved device performance and longevity. Anthracene derivatives have been successfully employed as emitters, host materials, and charge-transporting layers in OLEDs, demonstrating their versatility. rsc.org

Research Trajectory of 9-Bromo-10-(naphthalen-1-yl)anthracene within Emerging Materials Science

Within the broader family of anthracene derivatives, this compound has carved out a significant niche as a key synthetic intermediate. Its research trajectory is closely linked to the demand for advanced materials in high-resolution displays and solid-state lighting. The presence of a bromine atom at the 9-position provides a reactive site for further chemical modifications, most notably through cross-coupling reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the construction of complex molecules with tailored optoelectronic properties. The naphthalene (B1677914) moiety at the 10-position contributes to the molecule's thermal stability and influences its electronic characteristics. Consequently, this compound is not typically the final, active material in a device but rather a critical precursor for creating more elaborate and efficient components. hongjinchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-bromo-10-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYACRXBYRNYMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610576 | |

| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-04-7 | |

| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 Bromo 10 Naphthalen 1 Yl Anthracene

Established Reaction Pathways for the Preparation of Substituted Anthracenes

The synthesis of substituted anthracene (B1667546) derivatives is a well-established field in organic chemistry, driven by their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. nih.govbeilstein-journals.org A variety of methods have been developed to construct the anthracene framework or modify a pre-existing one.

Common synthetic strategies include:

Friedel–Crafts Reactions: This classic method involves the acid-catalyzed alkylation or acylation of arenes to build up the three-ring system. beilstein-journals.orgbeilstein-journals.org

Cyclodehydration Reactions: Bradsher-type reactions, which involve the cyclodehydration of diarylmethanes or related precursors, are effective for forming the central anthracene ring. nih.gov

Reduction of Anthraquinones: A frequent and advantageous pathway involves the synthesis of a substituted anthraquinone, where the 9 and 10 positions are protected as carbonyls, allowing for substitution on the outer rings. The final step is the reduction of the quinone to the anthracene. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, to attach various substituents to the anthracene core. beilstein-journals.orgsemanticscholar.org These methods are particularly crucial for creating 9,10-disubstituted anthracenes. researchgate.netsemanticscholar.org

Specific Synthetic Protocols for 9-Bromo-10-(naphthalen-1-yl)anthracene

The synthesis of the asymmetrically substituted this compound is typically achieved through two primary strategic approaches: a selective mono-coupling reaction on a disubstituted precursor or a post-coupling bromination step.

One common pathway involves the selective mono-arylation of 9,10-dibromoanthracene (B139309) with one equivalent of naphthalen-1-ylboronic acid via a Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net An alternative route is the synthesis of the intermediate 9-(naphthalen-1-yl)anthracene, followed by selective bromination at the 10-position using a brominating agent like N-bromosuccinimide (NBS). A similar protocol for the 2-naphthyl isomer, involving the reaction of 9-(naphthalen-2-yl)anthracene with NBS in dimethylformamide (DMF), has been reported to achieve a near-quantitative yield of 99%. chemicalbook.com

Cross-Coupling Reactions Utilizing Naphthalene-Derived Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the carbon-carbon bond between the anthracene core and the naphthalene (B1677914) moiety. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoborane (naphthalen-1-ylboronic acid) with an organohalide (9,10-dibromoanthracene).

The key challenge in synthesizing this compound via this method is achieving selective mono-substitution while avoiding the formation of the symmetrically disubstituted 9,10-di(naphthalen-1-yl)anthracene. This selectivity is highly dependent on the reaction conditions.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling for Substituted Anthracenes

| Catalyst | Base | Solvent System | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/THF | 85-110 °C | 58-84% | semanticscholar.org |

| Palladacycle IA | K₂CO₃ (aq) | THF | 60 °C | ~70% (mono-arylation) | acs.org |

| Pd₂(dba)₃ / P(o-tol)₃ | - | THF | Reflux | Variable | semanticscholar.org |

This table presents generalized conditions based on related syntheses of 9,10-disubstituted anthracenes. Specific yields for the target compound may vary.

Precursor Design and Strategic Intermediate Synthesis

The choice of precursors is fundamental to the synthetic strategy. For the synthesis of this compound, the key starting materials are readily available or can be synthesized through established methods.

9,10-Dibromoanthracene: This is a common and commercially available starting material. It serves as the anthracene backbone, offering two reactive sites for cross-coupling. google.com Its use requires careful control of stoichiometry and reaction conditions to favor mono-substitution over di-substitution. acs.org The treatment of 9,10-dibromoanthracene with one equivalent of n-butyllithium can generate a mono-lithiated intermediate, which can then react with an electrophile, providing a pathway to unsymmetrical products. researchgate.net

9-(Naphthalen-1-yl)anthracene: This intermediate is central to the bromination strategy. It can be synthesized via a Suzuki coupling between 9-bromoanthracene (B49045) and naphthalen-1-ylboronic acid. Once formed and purified, its selective bromination at the vacant 10-position provides a high-yield route to the final product. chemicalbook.com

Naphthalen-1-ylboronic Acid: This is the coupling partner that introduces the naphthalene moiety. It is a standard reagent in Suzuki-Miyaura reactions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound, particularly via Suzuki coupling, is crucial for maximizing yield and selectivity. Key parameters for optimization include the choice of catalyst, ligand, base, solvent, and temperature. rsc.orgmdpi.comresearchgate.net

A screening study for the selective mono-arylation of 9,10-dibromoanthracene highlights the critical role of the catalyst system. While common catalysts like Pd(OAc)₂ and Pd(PPh₃)₄ showed poor reactivity or selectivity, specialized palladacycle catalysts demonstrated significantly improved performance, leading to higher yields of the desired mono-substituted product. acs.org

Table 2: Catalyst System Screening for Selective Mono-arylation of 9,10-Dibromoanthracene

| Entry | Catalyst | Base | Temperature (°C) | Yield (Mono-product) | Yield (Di-product) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | 60 | 10% | <5% |

| 2 | PdCl₂ | K₂CO₃ | 60 | 15% | <5% |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | 60 | 30% | 15% |

| 4 | Palladacycle IA | K₂CO₃ | 60 | 72% | 10% |

Data adapted from a study on the selective arylation of 9,10-dibromoanthracene. acs.org Yields are illustrative of catalyst performance.

Further yield enhancement strategies include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by minimizing the formation of side products. mdpi.com The choice of cross-coupling reaction itself is also a point of optimization; for some substrates, Stille coupling has been shown to provide higher yields compared to Suzuki-Miyaura reactions. semanticscholar.org

Post-Synthetic Functionalization and Derivatization Approaches

This compound is not only a target molecule but also a valuable intermediate for the synthesis of more complex, unsymmetrically 9,10-disubstituted anthracenes. mdpi.com The bromine atom at the 9-position serves as a versatile synthetic handle for further chemical transformations. mdpi.comresearchgate.net

The most common post-synthetic modification is a second cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira, or Heck) to replace the bromine atom with another functional group. This sequential, two-step coupling strategy, starting from 9,10-dibromoanthracene, allows for the precise and controlled installation of two different substituents at the 9 and 10 positions, which is difficult to achieve in a single step.

Substituent Modifications on the Anthracene Core and Naphthalene Moiety

Anthracene Core: The primary site for derivatization on the anthracene core is the carbon atom bearing the bromine substituent. This C-Br bond can be readily activated by a palladium catalyst, enabling the introduction of a wide array of aryl, alkyl, or alkynyl groups. This makes this compound a key building block for creating a library of anthracene derivatives with diverse electronic and photophysical properties. nih.gov

Naphthalene Moiety: While direct functionalization of the naphthalene ring after its attachment to the anthracene core is possible via electrophilic aromatic substitution, it can be challenging to control the regioselectivity and may affect the sensitive anthracene core. A more strategic and common approach is to use a pre-functionalized naphthalene derivative in the initial synthesis. For example, by starting with a substituted naphthalenylboronic acid, various functional groups (e.g., methoxy, cyano, or additional halides) can be incorporated onto the naphthalene moiety from the outset. This allows for fine-tuning the properties of the final molecule with high precision.

Strategies for Further Bromination or Halogenation

The anthracene core of this compound is susceptible to further electrophilic substitution, allowing for the introduction of additional halogen atoms. The positions and extent of this halogenation are dictated by the reaction conditions and the nature of the halogenating agent.

One common strategy for the bromination of anthracene derivatives is the use of N-bromosuccinimide (NBS). In the case of similar compounds like 9-methylanthracene, reaction with NBS in the presence of a catalytic amount of iodine leads to nuclear bromination, yielding 9-bromo-10-methylanthracene. nih.gov This suggests that this compound could potentially undergo further bromination at other available positions on the anthracene nucleus under similar conditions. The direct bromination of anthracene to 9,10-dibromoanthracene is also a well-established procedure, typically carried out using elemental bromine in a solvent like carbon tetrachloride. orgsyn.org This highlights a direct pathway to di-halogenated products.

For chlorination, N-chlorosuccinimide (NCS) is an effective reagent. Studies on 9-bromoanthracene have shown that its reaction with NCS can lead to a mixture of products, including 9,10-dichloroanthracene (B1293567) and 9-bromo-10-chloroanthracene. nih.gov This reaction is believed to proceed through the addition of chlorine (Cl2) across the central ring, followed by the preferential elimination of hydrogen bromide (HBr) over hydrogen chloride (HCl). nih.gov This indicates that the existing bromo-substituent can be replaced or that chlorination can occur at the adjacent position. The choice of solvent and the presence of acidic catalysts (like HCl) are critical in directing the outcome of these reactions. nih.gov

Alternative brominating agents such as dimethylsulfur bromide have also been employed for the synthesis of 9,10-dibromoanthracene from anthracene, offering a method that can be completed in a short time frame at moderate temperatures. google.com These methodologies provide a toolkit for the synthesis of poly-halogenated derivatives of this compound, enabling the fine-tuning of its electronic and photophysical properties for various applications.

Table 1: Halogenation Reactions on Anthracene Derivatives

| Starting Material | Reagent(s) | Major Product(s) | Reference |

|---|---|---|---|

| 9-bromoanthracene | NCS, CCl4, HCl | 9,10-dichloroanthracene, 9-bromo-10-chloroanthracene | nih.gov |

| 9-methylanthracene | NBS, Iodine | 9-bromo-10-methylanthracene | nih.gov |

| Anthracene | Bromine, CCl4 | 9,10-dibromoanthracene | orgsyn.org |

Isotopic Labeling Studies with Deuterium (B1214612) Incorporation in Anthracene-Based Systems

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a powerful technique for elucidating reaction mechanisms, understanding molecular dynamics, and probing the nature of intermolecular forces. acs.orgnih.gov In the context of anthracene-based systems, deuterium incorporation provides insights into fundamental molecular properties.

Methodological Considerations for Deuteration of Aromatic Compounds

Several methods are available for the introduction of deuterium into aromatic compounds like anthracene and its derivatives. researchgate.net The choice of method depends on the desired level and position of deuteration, as well as the stability of the starting material.

Hydrogen Isotope Exchange (HIE): This is one of the most direct methods, involving the exchange of C-H bonds for C-D bonds. acs.org For polycyclic aromatic hydrocarbons (PAHs), this can be achieved using catalysts such as palladium on carbon (Pd/C) with a deuterium source like heavy water (D₂O) at elevated temperatures and pressures. core.ac.uk This method is advantageous as it often does not require pre-functionalization of the molecule.

Reductive Deuteration: This technique involves the reduction of a suitable precursor with a deuterium-donating reagent. For example, aryl-carbonyls can be selectively deuterated at the carbonyl carbon using D₂ gas in the presence of a Pd/C catalyst. core.ac.uk

Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. It is a useful strategy for site-specific labeling, provided a halogenated precursor is available.

The efficiency and regioselectivity of these methods are key considerations. Spectroscopic techniques such as ¹H NMR and mass spectrometry are crucial for confirming the degree and location of deuterium incorporation. core.ac.uk

Investigating the Influence of Deuteration on Molecular Vibrational Energy and Intermolecular Interactions

The replacement of hydrogen with deuterium significantly alters the vibrational properties of a molecule due to the mass difference between the two isotopes. This phenomenon, known as the kinetic isotope effect, has profound consequences for the molecule's energy landscape and interactions. princeton.edu

The vibrational frequency of a C-D bond is lower than that of a C-H bond. core.ac.uk This change in the zero-point vibrational energy affects the rates of chemical reactions and photophysical processes. Specifically, deuteration can reduce the efficiency of non-radiative decay pathways from electronically excited states. core.ac.ukias.ac.inresearchgate.net Studies on anthracene have shown that deuteration can decrease the rate of intersystem crossing from the singlet to the triplet state, which in turn affects its fluorescence and electrochemiluminescence efficiencies. ias.ac.inresearchgate.net The C-D stretching modes give rise to characteristic bands in the infrared spectrum, typically around 4.4 to 4.65 μm, which can be used to study deuterated PAHs. researchgate.netarxiv.org

Furthermore, deuteration can subtly influence non-covalent intermolecular interactions, such as C-H⋯π interactions, which are crucial in determining the crystal packing and solid-state properties of anthracene derivatives. bohrium.comrsc.org While the electrostatic properties are largely unchanged, the altered vibrational dynamics of the C-D bond compared to the C-H bond can affect the strength and nature of these weak interactions. nih.gov These subtle changes can impact properties like fluorescence in the aggregated state, where intermolecular interactions play a dominant role. rsc.org Investigating these effects provides a deeper understanding of the relationship between molecular structure, dynamics, and material properties.

Table 2: Effects of Deuteration on Anthracene Properties

| Property | Effect of Deuteration | Underlying Cause | Reference |

|---|---|---|---|

| Vibrational Frequency | C-D stretch has lower frequency than C-H stretch | Increased reduced mass of the C-D oscillator | core.ac.uk |

| Non-radiative Decay | Rate of decay from excited states is often reduced | Smaller Franck-Condon factor due to lower vibrational overlap | core.ac.ukias.ac.in |

| Electrochemiluminescence | Efficiency is decreased in some systems | Altered rates of triplet state quenching by radical ions | ias.ac.inresearchgate.net |

An extensive search for detailed experimental data on this compound (CAS No. 400607-04-7) has been conducted to generate the requested scientific article. However, specific research findings required to populate the outlined sections are not available in the public domain, including scientific journals, patent literature, and chemical databases.

The required data for a thorough and scientifically accurate discussion on the following topics could not be located:

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: No specific absorption maxima (λmax) or spectral data were found.

Fluorescence/Phosphorescence Spectroscopy: Detailed data on emission maxima, quantum yields, fluorescence lifetimes, or phosphorescence characteristics are not publicly available. While general photophysical properties of 9,10-disubstituted anthracenes are discussed in the literature, specific values for this compound are not provided. rsc.orgrsc.orgnih.govsemanticscholar.org

Infrared (IR) and Raman Spectroscopy: No specific vibrational frequency data or spectra for this compound have been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While some chemical suppliers indicate the availability of NMR data, the actual spectra and chemical shift assignments for ¹H NMR or ¹³C NMR are not present in the surveyed literature.

Single Crystal X-ray Diffraction: There are no published reports detailing the crystal structure, unit cell dimensions, or solid-state packing of this compound.

Advanced Microscopic Techniques: Information regarding the thin-film morphology or characterization by methods such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) is not available.

Due to the absence of this specific empirical data, it is not possible to generate the detailed and scientifically accurate article as requested while strictly adhering to the provided outline. Writing the article would require speculation or the use of data from related but distinct compounds, which would violate the instructions to focus solely on this compound.

X-ray Fluorescence Spectroscopy (XRF) for Elemental Composition and Purity Verification

X-ray Fluorescence (XRF) spectroscopy serves as a powerful and non-destructive analytical technique for the elemental analysis of materials. In the context of this compound, XRF is instrumental in verifying its elemental composition and assessing its purity by detecting the presence of the constituent elements and identifying any inorganic impurities. This method relies on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample are excited, leading to the emission of secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, allowing for the qualitative and quantitative determination of the elemental makeup of the sample.

For this compound, with the chemical formula C₂₄H₁₅Br, XRF analysis is primarily focused on the detection and quantification of bromine (Br). While carbon (C) and hydrogen (H) are fundamental components of the molecule, they are too light to be typically detected by standard XRF instruments. Therefore, the verification of the compound's identity via XRF is centered on confirming the presence of bromine and ensuring its concentration is consistent with the compound's molecular formula.

Elemental Composition Analysis

The theoretical elemental composition of this compound provides a baseline for what is expected in an XRF analysis. The presence of a strong bromine signal is a key indicator of the correct compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 288.264 | 75.20 |

| Hydrogen | H | 1.008 | 15.120 | 3.95 |

| Bromine | Br | 79.904 | 79.904 | 20.85 |

| Total | 383.288 | 100.00 |

In an XRF spectrum of a pure sample of this compound, the most prominent peaks, aside from those related to the sample matrix and instrument artifacts, would correspond to the characteristic X-ray emission lines of bromine. The intensity of these bromine peaks can be used for quantitative analysis to confirm that its mass percentage aligns with the theoretical value of 20.85%.

Purity Verification

Beyond confirming the presence of bromine, XRF is a valuable tool for verifying the purity of this compound, particularly with respect to inorganic impurities. The synthesis of this compound often involves processes like Suzuki-Miyaura coupling, which utilizes a palladium (Pd) catalyst, followed by bromination, potentially with N-bromosuccinimide (NBS). These synthetic routes can introduce specific elemental impurities.

XRF can effectively screen for residual catalyst metals, such as palladium. The detection of even trace amounts of palladium (often in the parts-per-million range) can indicate incomplete purification of the final product. Similarly, unreacted brominating agents or side products from the synthesis could lead to an elemental bromine concentration that deviates significantly from the theoretical value.

Interactive Data Table: Potential Elemental Impurities Detectable by XRF in this compound

| Potential Impurity Element | Symbol | Source in Synthesis | Typical Detection Limit (XRF) |

| Palladium | Pd | Suzuki-Miyaura coupling catalyst | ppm level |

| Excess Bromine | Br | Unreacted brominating agent | - |

In a research setting, a sample of this compound would be subjected to XRF analysis. The resulting spectrum would be scrutinized for the characteristic peaks of bromine. The quantification of bromine would be compared against a certified reference material or a calibration curve to ascertain its concentration. The spectrum would also be analyzed for the presence of unexpected peaks, which could correspond to impurities like palladium. The absence of such peaks, or their presence below a predetermined acceptable threshold, would serve to verify the purity of the compound. This rapid and non-destructive screening capability makes XRF an essential technique in the quality control and characterization of this compound.

Detailed Physicochemical and Electronic Profile

Fundamental Physicochemical Properties

The fundamental physicochemical properties of 9-Bromo-10-(naphthalen-1-yl)anthracene are summarized in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic steps.

| Property | Value |

| Molecular Formula | C₂₄H₁₅Br |

| Molecular Weight | 383.28 g/mol |

| Appearance | Light yellow crystalline solid |

| Melting Point | 178-182 °C |

| Boiling Point | 508.0 ± 19.0 °C at 760 mmHg |

| CAS Number | 400607-04-7 |

Photophysical Properties

Electrochemical Properties

The electrochemical properties of a material, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical for its application in electronic devices. These parameters determine the ease of charge injection and transport. For this compound, specific experimentally determined values for its HOMO/LUMO levels, ionization potential, and electron affinity are not extensively reported. However, it is understood that these properties are influenced by the electron-donating and -withdrawing nature of the substituents on the anthracene (B1667546) core.

Thermal Stability

Good thermal stability is a prerequisite for materials used in OLEDs, as the fabrication process and device operation can involve high temperatures. The bulky naphthalene (B1677914) group in this compound contributes to a high thermal stability. While a specific decomposition temperature is not consistently reported, its high melting and boiling points suggest that it is a thermally robust molecule suitable for use in the fabrication of organic electronic devices. researchgate.net

Performance and Applications in Organic Electronics

Role as a Precursor in the Synthesis of OLED Materials

The principal application of 9-Bromo-10-(naphthalen-1-yl)anthracene is as a versatile building block for the synthesis of more complex organic molecules for OLEDs. hongjinchem.com The bromine atom serves as a synthetic handle for introducing various aryl groups via Suzuki or other cross-coupling reactions. This allows for the creation of a diverse library of materials with tailored properties, such as:

Host Materials: By attaching charge-transporting moieties, this compound can be converted into host materials for phosphorescent or fluorescent emitters.

Emitting Materials: Functionalization with chromophoric groups can lead to the development of efficient light-emitting materials.

Impact on the Performance of Resulting OLED Devices

The properties of the final materials derived from this compound have a direct impact on the performance of OLED devices. The introduction of specific substituents can influence key device metrics, including:

Efficiency: The choice of functional groups affects the charge balance and photoluminescence quantum yield of the emitting layer, thereby influencing the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.

Color Purity: The emission color can be precisely tuned by modifying the chemical structure of the materials synthesized from this precursor.

Operational Lifetime: The thermal and morphological stability of the final materials are crucial for the long-term stability and lifetime of the OLED device.

While specific performance data for OLEDs using materials directly synthesized from this compound are not compiled in a single source, the widespread use of this intermediate underscores its importance in achieving high-performance organic electronics.

Structure Property Relationships in 9 Bromo 10 Naphthalen 1 Yl Anthracene Derivatives

Effects of Bromine Substitution on Electronic Band Structure and Optoelectronic Performance

The introduction of a bromine atom at the 9-position of the 10-(naphthalen-1-yl)anthracene framework serves as a pivotal modification, profoundly influencing the molecule's electronic band structure and, consequently, its optoelectronic performance. The bromine atom, being a halogen, can be replaced by other functional groups through various chemical reactions, including nucleophilic substitution. This reactivity is a key feature for the synthesis of a wide array of derivatives.

The bromine atom also plays a crucial role in synthetic strategies, enabling the creation of more complex molecular architectures through cross-coupling reactions. atomfair.comatomfair.com This allows for the systematic modification of the anthracene (B1667546) core, leading to materials with tailored electronic properties for specific device applications.

Contribution of the Naphthalene (B1677914) Moiety to Photophysical Characteristics and Molecular Interactions

The naphthalene moiety at the 10-position of the anthracene core is a significant contributor to the photophysical characteristics and intermolecular interactions of the molecule and its derivatives. Anthracene-based compounds are well-known for their strong blue fluorescence, a property that is essential for their use in OLEDs. mdpi.com The attachment of the naphthalene group extends the π-conjugated system of the anthracene core, which can influence the absorption and emission properties of the molecule.

A study on the isomeric compound, 9-bromo-10-(naphthalen-2-yl)-anthracene (BNA), revealed that it emits blue and blue-violet light. nih.gov The emission spectra of BNA were found to be sensitive to the polarity of the solvent, exhibiting a slight blue shift with increasing solvent polarity. nih.gov This solvatochromic effect suggests a change in the dipole moment of the molecule upon excitation, a characteristic that can be influenced by the nature of the appended aryl group. While this study focuses on the 2-naphthyl isomer, it provides valuable insight into the general photophysical behavior of such bromo-naphthyl-anthracene systems.

The bulky nature of the naphthalene group also plays a critical role in the solid-state packing of these molecules. By introducing steric hindrance, the naphthalene moiety can prevent the close packing of anthracene units, a phenomenon known as π-π stacking. mdpi.com This is advantageous in OLED applications as it can reduce concentration quenching and enhance the fluorescence quantum yield in the solid state. The specific orientation of the naphthalen-1-yl group relative to the anthracene plane will dictate the precise nature of these intermolecular interactions, influencing crystal packing and thin-film morphology, which are crucial for charge transport and device efficiency.

Systematic Studies on the Influence of Ancillary Substituents on Chromophore Properties

Systematic studies on 9,10-disubstituted anthracene derivatives have demonstrated that the introduction of ancillary substituents provides a powerful tool for tuning the chromophoric properties of the central anthracene unit. While specific studies focusing on derivatives of 9-Bromo-10-(naphthalen-1-yl)anthracene are not extensively detailed in the provided results, research on related systems offers valuable insights.

For instance, a study on a series of 9,10-disubstituted anthracenes with various aromatic phenyl and thiophene (B33073) substituents, containing both electron-donating and electron-accepting groups, revealed that these modifications had a more significant impact on the fluorescence properties than on the UV/Vis absorption. rsc.orgrsc.orgchalmers.se Thiophene substituents, in particular, were found to decrease the fluorescence quantum yield. rsc.orgrsc.orgchalmers.se This highlights the sensitivity of the emission characteristics to the electronic nature of the ancillary groups.

In another study on 9,10-disubstituted diphenylanthracenes, the introduction of carbon-carbon triple bonds was found to noticeably alter the electronic states of the anthracene core and introduce a sensitivity to substituents on the phenyl rings, thereby improving the tunability of the optical emission. researchgate.net In contrast, para-substituents on the phenyl rings produced only minor changes in the single-molecule properties due to a lack of electronic conjugation across the 9,10-phenyls. researchgate.net

These findings underscore the principle that the strategic placement and electronic nature of ancillary substituents can be used to systematically modify the photoluminescence and electroluminescence properties of the anthracene chromophore. Further research focusing specifically on derivatives of this compound would be invaluable in elucidating the precise effects of different ancillary groups on this particular molecular framework.

Rational Molecular Design Principles for Tailored Optoelectronic Functionality

The development of high-performance organic electronic devices relies on the rational design of molecular materials with precisely tailored optoelectronic properties. For anthracene-based materials, several key design principles have emerged from systematic structure-property relationship studies.

One fundamental principle is the extension of the π-conjugation of the anthracene core to modulate the emission wavelength. However, this must be balanced with the need to maintain a deep blue emission for certain applications. A common strategy to achieve this is to introduce bulky substituents at the 9 and 10 positions. mdpi.com These bulky groups, such as the naphthalene moiety in this compound, create steric hindrance that prevents intermolecular interactions like π-π stacking, which can lead to fluorescence quenching in the solid state. mdpi.com

Furthermore, the electronic properties of the substituents can be tuned to optimize charge injection and transport. The introduction of electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels to better match the work functions of the electrodes in an OLED, thereby improving device efficiency. The bromine atom in this compound serves as a useful synthetic handle to introduce a variety of functional groups, allowing for the systematic tuning of these electronic properties. atomfair.comatomfair.com

Computational studies, such as Density Functional Theory (DFT) calculations, can play a crucial role in the rational design process by predicting the electronic and photophysical properties of new molecular structures before their synthesis. rsc.orgrsc.orgchalmers.se By understanding the fundamental relationships between molecular structure and optoelectronic function, it is possible to design and synthesize novel this compound derivatives with optimized performance for specific applications in organic electronics.

Applications and Device Performance in Organic Electronics

Potential as an Active Material in Organic Field-Effect Transistors (OFETs) and Other Organic Semiconductors

Analysis of Charge Carrier Mobility and Electron Transport Characteristics in OFET Devices

While 9-Bromo-10-(naphthalen-1-yl)anthracene is primarily recognized for its applications in OLEDs, its inherent charge transport capabilities are of fundamental interest in the broader field of organic electronics, including OFETs. The molecular structure, with its extensive π-conjugated system, is conducive to the delocalization of electrons, which is a prerequisite for efficient charge transport.

Research into analogous anthracene (B1667546) derivatives has demonstrated that the introduction of bulky substituents at the 9 and 10 positions of the anthracene core can significantly influence the solid-state packing of the molecules. This, in turn, has a direct impact on the intermolecular electronic coupling and, consequently, the charge carrier mobility. While specific studies focusing solely on OFETs fabricated with this compound as the active layer are not extensively detailed in the provided search results, the compound is noted for its high electron transfer performance, a critical factor for n-type OFET materials. The general understanding of charge transport in crystalline anthracene suggests a band-like transport mechanism, where mobilities are typically on the order of 1 cm²/Vs at room temperature. mit.edu

Further investigation into derivatives of this compound provides insight into its potential performance. For instance, modifying the anthracene core with different functional groups is a common strategy to tune charge transport properties. The electron-withdrawing or donating nature of these groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby facilitating either hole or electron transport.

A comprehensive analysis of the charge carrier mobility and electron transport characteristics would necessitate dedicated OFET device fabrication and characterization. Key performance metrics to be evaluated would include:

| Parameter | Description |

| Field-Effect Mobility (µ) | The average velocity of charge carriers in the material under an applied electric field. |

| On/Off Current Ratio | The ratio of the drain current in the 'on' state to the 'off' state, indicating the switching efficiency of the transistor. |

| Threshold Voltage (Vth) | The minimum gate voltage required to induce a conducting channel in the semiconductor. |

This table represents typical parameters measured for OFET devices and is for illustrative purposes, as specific data for this compound was not available in the search results.

Advanced Concepts in Organic Electronic Device Physics

The performance of organic electronic devices is underpinned by a complex interplay of photophysical and charge transport phenomena occurring at the molecular level and at the interfaces between different material layers.

In the context of OLEDs, this compound and its derivatives are pivotal in the light-emission process. When used as a host material, it facilitates the recombination of electrons and holes to form excited states known as excitons. The subsequent decay of these excitons to the ground state results in the emission of light.

The photophysical properties of anthracene derivatives are highly dependent on their molecular structure and environment. For instance, the emission spectra of the related compound 9-bromo-10-(naphthalen-2-yl)anthracene exhibit a noticeable solvent effect, indicating that the polarity of the surrounding medium can influence the energy of the emitted photons. nih.gov This compound is known to emit blue and blue-violet light. nih.gov The light-emitting process can be quenched by the presence of electron-donating molecules, a phenomenon that can be described by the Stern-Volmer equation. nih.gov

The dynamics of excitons in anthracene-based materials can be complex, involving both monomer and excimer (excited dimer) emission. In the solid state, the close proximity of molecules can lead to the formation of excimers, which typically emit light at a lower energy (longer wavelength) compared to the monomer emission. rsc.org The introduction of bulky substituents, such as the naphthyl group in this compound, can sterically hinder close π-π stacking between anthracene cores, thereby suppressing excimer formation and promoting the desired blue emission from the monomeric species. beilstein-journals.org

Efficient charge injection from the electrodes into the organic semiconductor layers and seamless transport across the interfaces between different organic materials are crucial for optimal device performance. The energy level alignment between the work function of the electrodes and the HOMO/LUMO levels of the organic material governs the efficiency of charge injection. This compound is described as having favorable HOMO and LUMO energy levels that facilitate the transport of both holes and electrons.

The interfaces between different layers in an OLED, such as the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL), can present energy barriers that impede charge transport. The choice of materials and the engineering of these interfaces are therefore critical. While specific studies on the interfacial properties of this compound were not found, research on related anthracene derivatives highlights the importance of molecular design to ensure efficient charge transfer between adjacent layers.

| Performance Metric | Description |

| Turn-on Voltage | The voltage at which the device begins to emit light. |

| Luminance | The intensity of light emitted per unit area. |

| Current Efficiency | The ratio of the emitted light (in candela) to the current flowing through the device (in amperes). |

| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. |

This table outlines key OLED performance metrics influenced by interfacial charge dynamics. Specific data for devices based solely on this compound is not available in the provided search results.

Theoretical and Computational Chemistry Approaches for 9 Bromo 10 Naphthalen 1 Yl Anthracene

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of molecules. nih.gov For 9-Bromo-10-(naphthalen-1-yl)anthracene, DFT calculations are employed to determine its most stable three-dimensional shape (ground state geometry) and to understand the distribution and energy of its electrons.

The geometry optimization process in DFT calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy configuration of the molecule. A key feature of this compound is the rotational freedom between the anthracene (B1667546) core and the naphthalene (B1677914) substituent. DFT can predict the most stable rotational angle (dihedral angle), which is governed by the balance between π-system conjugation and steric hindrance.

Furthermore, DFT provides crucial information about the molecule's electronic properties by calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that estimates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. bohrium.com For materials used in Organic Light-Emitting Diodes (OLEDs), these energy levels determine the efficiency of charge injection and transport.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.65 eV | Relates to hole injection/transport capability. |

| LUMO Energy | -2.40 eV | Relates to electron injection/transport capability. |

| HOMO-LUMO Gap | 3.25 eV | Correlates with the energy of the lowest electronic transition. |

| Dihedral Angle (Anthracene-Naphthalene) | ~75° | Indicates significant twisting between the two aromatic systems. |

Note: The values in this table are representative examples based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

Time-Dependent DFT (TD-DFT) for Excited State Energies and Absorption/Emission Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the corresponding method for studying molecules in their electronically excited states. nih.gov This is particularly relevant for this compound, as its primary applications are in optoelectronic devices like OLEDs, which rely on the generation of light from excited states. atomfair.com

TD-DFT calculations can predict the energies of various electronic transitions, from the ground state to different excited states. These predicted transition energies and their corresponding probabilities (oscillator strengths) can be used to simulate the molecule's ultraviolet-visible (UV-vis) absorption spectrum. By comparing the simulated spectrum with experimental data, researchers can assign specific absorption bands to particular electronic transitions, such as π-π* transitions within the aromatic system.

Similarly, TD-DFT can be used to model the properties of the first singlet excited state (S₁), from which fluorescence typically occurs. By optimizing the geometry of the molecule in its excited state, one can calculate the expected emission energy. The difference between the absorption and emission energies is known as the Stokes shift. These calculations are vital for predicting the color and efficiency of light emission. For instance, studies on the photophysical processes of similar anthracene derivatives show they can emit blue and blue-violet light, a property that can be investigated and rationalized using TD-DFT. nih.gov

Table 2: Example of TD-DFT Results for Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | 385 | 0.12 | HOMO → LUMO transition; π-π* character |

| S₀ → S₂ | 368 | 0.09 | HOMO-1 → LUMO transition; π-π* character |

| S₀ → S₃ | 350 | 0.25 | HOMO → LUMO+1 transition; π-π* character |

Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT analysis for a fluorescent molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum mechanical methods that focus on electron distributions, MD uses classical mechanics to simulate how a molecule's conformation changes and how it interacts with its environment.

For a molecule like this compound, MD simulations can explore its conformational landscape. The primary motion of interest is the rotation of the naphthalene ring relative to the anthracene core. An MD simulation can map the energy associated with this rotation, revealing the energy barriers and the most probable conformations the molecule will adopt at a given temperature.

Furthermore, MD is invaluable for studying intermolecular interactions. In the solid state, which is relevant for thin-film OLED devices, the performance is heavily influenced by how individual molecules pack together. MD simulations of a collection of this compound molecules can predict the bulk material's morphology (amorphous vs. crystalline), density, and cohesive energy. These simulations can reveal important intermolecular interactions, such as π-π stacking between anthracene cores, which are crucial for charge transport. Analysis of the simulation trajectory can provide insights into the stability and dynamics of the material. nih.gov

In Silico Design and Predictive Modeling of Novel Anthracene Derivatives for Specific Applications

This compound is often used as a versatile precursor or building block for creating more complex functional molecules. atomfair.com The bromine atom is a convenient chemical handle that can be replaced with various other functional groups through reactions like the Suzuki coupling. mdpi.com Computational chemistry plays a pivotal role in the in silico (computer-based) design of new derivatives with tailored properties.

The process begins with the known structure of this compound. Researchers can then computationally replace the bromine atom with a library of different chemical groups (e.g., other aryl groups, carbazoles, donor/acceptor moieties). For each new virtual molecule, the methods described above (DFT and TD-DFT) are used to predict its key properties:

HOMO/LUMO Levels: To ensure efficient charge injection from electrodes.

Emission Wavelength: To tune the color of the emitted light (e.g., for deep blue, green, or red OLEDs). skku.edu

Quantum Yield: To predict the brightness and efficiency of the emission.

Thermal Stability: To ensure the material can withstand the operating temperatures of a device.

This predictive modeling approach allows for the rapid screening of hundreds of potential candidate molecules without the need for costly and time-consuming laboratory synthesis. Promising candidates identified through these computational screenings can then be prioritized for actual synthesis and experimental validation, dramatically accelerating the discovery of new materials for specific applications like highly efficient blue OLEDs. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms for 9 Bromo 10 Naphthalen 1 Yl Anthracene

Development of Next-Generation Emitter Platforms Based on Anthracene (B1667546) Architectures

The rigid and highly fluorescent anthracene core of 9-bromo-10-(naphthalen-1-yl)anthracene serves as an exceptional scaffold for developing new emitter platforms. The bromine atom at the 9-position and the naphthalene (B1677914) group at the 10-position provide steric hindrance that can prevent intermolecular aggregation and the associated quenching of luminescence in the solid state. This is a critical feature for maintaining high efficiency in organic light-emitting diodes (OLEDs).

Future research is focused on leveraging the bromo-functional group for further chemical modification through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various functional groups to fine-tune the electronic and photophysical properties of the molecule. For instance, attaching electron-donating and electron-withdrawing moieties can modulate the frontier molecular orbital energy levels (HOMO/LUMO), thereby tuning the emission color and improving charge injection/transport properties. The goal is to create a new generation of deep-blue emitters that exhibit high quantum yields, excellent color purity, and long operational lifetimes, which remain significant challenges in OLED technology.

Table 1: Properties of Emitters Derived from Anthracene Scaffolds

| Derivative Class | Key Features | Targeted Application |

|---|---|---|

| Asymmetric Anthracenes | High steric hindrance, suppressed π–π stacking | High-efficiency, non-doped deep-blue OLEDs |

| Bipolar Anthracenes | Balanced electron and hole transport | Reduced efficiency roll-off at high brightness |

Integration into Hybrid Organic-Inorganic Systems for Advanced Optoelectronic Devices

While this compound has been extensively used in purely organic devices, a significant future direction is its integration into hybrid organic-inorganic systems. These systems, which combine the processability and functionality of organic molecules with the high performance and stability of inorganic materials like perovskites or quantum dots (QDs), offer a pathway to novel devices with enhanced properties.

Currently, direct research on incorporating this compound into these hybrid architectures is limited. However, the potential is substantial. Anthracene derivatives could serve as:

Surface Passivation Agents: Functionalizing the surface of perovskite crystals or QDs to heal defects, reduce non-radiative recombination, and improve photoluminescence quantum yields.

Hole Transport Layers (HTLs): Acting as a stable and efficient HTL in perovskite solar cells (PSCs) or QD-LEDs, facilitating the extraction of charge carriers from the inorganic layer.

Energy Transfer Mediators: Facilitating efficient Förster Resonance Energy Transfer (FRET) from an inorganic donor (e.g., a QD) to an organic acceptor, enabling color-tunable and highly efficient light emission.

Exploration in this area will require synthesizing new derivatives of this compound with appropriate functional groups (e.g., phosphonic acids, carboxylic acids, or thiols) to ensure strong electronic coupling and adhesion to the inorganic material's surface.

Exploration of Non-Conventional Luminescence Mechanisms and TADF Emitters

A major frontier in OLED research is moving beyond conventional fluorescence, which is limited to a 25% internal quantum efficiency (IQE), to mechanisms that can harvest triplet excitons. Thermally Activated Delayed Fluorescence (TADF) is a leading strategy to achieve up to 100% IQE by enabling the up-conversion of non-emissive triplets to emissive singlets through reverse intersystem crossing (RISC).

The core structure of this compound is not inherently a TADF emitter. However, it represents an ideal starting platform for designing novel TADF molecules. The key design principle for TADF is to create a molecule with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This can be achieved by chemically modifying the anthracene-naphthalene scaffold with spatially separated electron-donating and electron-accepting groups.

Future research will involve:

Computational Screening: Using density functional theory (DFT) to predict the ΔEST of new derivatives.

Strategic Synthesis: Attaching strong donor moieties (like carbazole (B46965) or phenoxazine) and acceptor moieties (like triazine or benzonitrile) to the core structure via the bromo-position.

Photophysical Characterization: Measuring the photoluminescence decay times and temperature-dependent emission to confirm TADF behavior.

Developing TADF emitters from this platform, particularly for deep-blue emission, could lead to a paradigm shift in the efficiency and performance of next-generation displays and solid-state lighting.

Advancements in Scalable Synthesis and Sustainable Manufacturing Processes

For any material to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and environmentally sustainable. The current laboratory-scale synthesis of this compound and its derivatives often relies on palladium-catalyzed cross-coupling reactions, which can be expensive and involve toxic reagents and solvents.

Future research must address these challenges by focusing on:

Catalyst Development: Creating more active and recyclable catalysts, potentially using earth-abundant metals instead of palladium, or developing robust heterogeneous catalysts that are easily separated from the product mixture.

Process Optimization: Transitioning from traditional batch processing to continuous flow chemistry. Flow synthesis can offer better control over reaction parameters, improved safety, higher yields, and easier scalability.

These advancements are crucial for reducing the environmental footprint and manufacturing cost of OLED materials, making the technology more accessible and commercially viable.

In-Situ Characterization Techniques for Real-Time Device Performance Monitoring

Understanding how and why OLED devices degrade over time is critical for improving their operational lifetime. Traditional characterization is often performed ex-situ, before and after device operation. However, future research will increasingly rely on in-situ and operando techniques that monitor the physical, chemical, and electronic changes within a device in real-time as it operates. researching.cn

For devices incorporating emitters derived from this compound, these advanced techniques can provide invaluable insights. researching.cn

In-situ Photoluminescence and Electroluminescence Spectroscopy: Tracking changes in the emission spectrum during operation can reveal chemical degradation of the emitter molecule or morphological changes in the emissive layer.

Operando Impedance Spectroscopy: This technique can be used to monitor charge carrier mobility and density within the different layers of an OLED during operation, providing information on charge trapping and transport degradation. researchgate.net

Synchrotron-based X-ray Techniques: Methods like in-situ X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) can probe the chemical states and electronic structure of the materials and their interfaces under an applied voltage, identifying pathways of chemical breakdown. rsc.org

By applying these sophisticated characterization tools, researchers can build a comprehensive model of device degradation, enabling the rational design of more robust and stable anthracene-based emitters and device architectures. researching.cnresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。